molecular formula C18H14F3NOS2 B6477503 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide CAS No. 2640976-38-9

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B6477503
CAS No.: 2640976-38-9
M. Wt: 381.4 g/mol
InChI Key: VDUVPSAFHVYAFV-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a bithiophene moiety linked to a benzamide structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of two thiophene units, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Ethyl Linker: The bithiophene unit is then functionalized with an ethyl group, which can be achieved through alkylation reactions.

    Formation of the Benzamide Structure: The trifluoromethylbenzamide can be synthesized by introducing a trifluoromethyl group to a benzamide precursor, often through electrophilic aromatic substitution.

    Final Coupling: The bithiophene-ethyl intermediate is then coupled with the trifluoromethylbenzamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene and trifluoromethyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can impart distinct electronic properties and influence its reactivity and interactions. This makes it particularly valuable in applications requiring specific electronic characteristics.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • Bithiophene moiety : This contributes to its electronic properties and potential interactions with biological targets.
  • Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
  • Benzamide backbone : Commonly associated with various pharmacological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives of benzamide have been shown to induce apoptosis in cancer cell lines and inhibit key enzymes involved in tumor growth:

  • Mechanism of Action : The compound may inhibit specific kinases or enzymes crucial for cancer cell proliferation. Studies suggest that related compounds can block pathways leading to cell cycle arrest and apoptosis in cancer cells, particularly those expressing BCR-ABL mutations .

Antibacterial Activity

The sulfonamide functional group present in structurally similar compounds has been linked to antibacterial properties. Research has demonstrated that benzamide derivatives can exhibit activity against various bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cell wall synthesis .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the bithiophene moiety : Utilizing methods such as Suzuki coupling or Stille coupling.
  • Introduction of the trifluoromethyl group : Often achieved through electrophilic fluorination techniques.
  • Amidation reaction : The final step involves coupling the bithiophene derivative with an appropriate amine to form the benzamide.

The biological effects of this compound are hypothesized to involve:

  • π–π stacking interactions : The bithiophene unit allows for stacking interactions with nucleic acids or proteins.
  • Hydrogen bonding : The amide functional group can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study investigated the effects of similar benzamide derivatives on various cancer cell lines, revealing IC50 values in the nanomolar range, indicating potent inhibitory effects on cell proliferation .
    • In vitro assays demonstrated that these compounds could effectively induce apoptosis in resistant cancer cell lines expressing BCR-ABL mutations .
  • Antibacterial Activity :
    • A series of benzamide derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than 10 µg/mL for some derivatives .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeIC50 / MIC (µM)Reference
AnticancerBenzamide Derivative0.05 - 0.1
AntibacterialSulfonamide Derivative0.01 - 0.05
Enzyme InhibitionKinase Inhibitor0.02 - 0.05

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NOS2/c19-18(20,21)14-5-2-1-4-13(14)17(23)22-10-9-12-7-8-16(25-12)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUVPSAFHVYAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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